

# Benchmarking AZD5904: A Comparative Analysis of a Novel Myeloperoxidase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | AZD5904  |
| Cat. No.:      | B1666224 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **AZD5904**'s Performance Against Other Myeloperoxidase Inhibitors, Supported by Experimental Data.

**AZD5904** is a potent, irreversible, orally administered small molecule inhibitor of myeloperoxidase (MPO), an enzyme implicated in a variety of inflammatory and cardiovascular diseases. This guide provides a comprehensive performance benchmark of **AZD5904** against other key MPO inhibitors in clinical development, presenting key preclinical and clinical data to inform research and drug development decisions.

## At-a-Glance: Performance Snapshot

The following tables summarize the key performance indicators of **AZD5904** in comparison to other notable MPO inhibitors: AZD4831 (mitiperstat), verdiperstat, and PF-06282999.

## Table 1: In Vitro Potency of MPO Inhibitors

| Compound              | IC50 (Human MPO) | Assay Conditions                    | Reference |
|-----------------------|------------------|-------------------------------------|-----------|
| AZD5904               | 140 nM           | Purified enzyme assay               | [1]       |
| AZD4831 (mitiperstat) | 1.5 nM           | Purified enzyme assay               | [2][3][4] |
| Verdiperstat          | 630 nM           | Biochemical assay with human MPO    | [5]       |
| PF-06282999           | 1.9 $\mu$ M      | Human whole blood assay             | [6]       |
| SNT-8370              | 0.25 $\mu$ M     | MPO-catalysed HOCl production assay | [7]       |

Note: IC50 values should be compared with caution as they were determined in different laboratories using varying assay conditions.

## Table 2: Preclinical and Clinical Development Overview

| Compound              | Development Status                         | Key Therapeutic Areas Investigated                                 | Selectivity Profile                                                                    |
|-----------------------|--------------------------------------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| AZD5904               | Phase 1 completed                          | Cardiovascular disease, Male infertility                           | 10-19 fold greater selectivity for MPO over lactoperoxidase and thyroid peroxidase.[1] |
| AZD4831 (mitiperstat) | Phase 2 trials                             | Heart failure with preserved ejection fraction (HFpEF)             | >450-fold selectivity for MPO over thyroid peroxidase.[2]                              |
| Verdiperstat          | Phase 3 trial (for MSA)                    | Multiple system atrophy (MSA), Amyotrophic lateral sclerosis (ALS) | Selective for MPO.                                                                     |
| PF-06282999           | Phase 1 completed (development terminated) | Cardiovascular diseases                                            | Selective for MPO over thyroid peroxidase and cytochrome P450 isoforms.[8]             |

## Mechanism of Action: MPO-Driven Inflammatory Signaling

Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils. Upon activation at sites of inflammation, MPO catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide ( $H_2O_2$ ) and chloride ions. HOCl is a potent oxidizing agent that, while crucial for pathogen killing, can also inflict damage on host tissues and activate pro-inflammatory signaling pathways.

The diagram below illustrates the central role of MPO in inflammation and the point of intervention for inhibitors like **AZD5904**.



[Click to download full resolution via product page](#)

Caption: MPO signaling pathway and the inhibitory action of **AZD5904**.

# Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are representative protocols for key *in vitro* and *in vivo* assays used to evaluate MPO inhibitors.

## In Vitro MPO Inhibition Assay (Purified Enzyme)

This protocol is a generalized procedure based on methods described in the literature for assessing the direct inhibitory activity of compounds on purified human MPO.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical *in vitro* MPO inhibition assay.

Methodology:

- Reagent Preparation:
  - Reconstitute purified human MPO in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).
  - Prepare a stock solution of the substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in a suitable solvent (e.g., DMSO).
  - Prepare a fresh solution of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in assay buffer.
  - Prepare serial dilutions of the test compound (e.g., **AZD5904**) in the assay buffer.

- Incubation:
  - In a 96-well microplate, add the MPO solution to each well.
  - Add the various concentrations of the test compound or vehicle control to the wells.
  - Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow for inhibitor binding.
- Reaction Initiation and Measurement:
  - To initiate the enzymatic reaction, add the TMB substrate solution followed by the H<sub>2</sub>O<sub>2</sub> solution to each well.
  - Immediately measure the change in absorbance at a specific wavelength (e.g., 450 nm for TMB) over time using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction for each concentration of the test compound.
  - Determine the percentage of MPO inhibition relative to the vehicle control.
  - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

## In Vivo Model of Peritonitis

This protocol outlines a common animal model used to assess the in vivo efficacy of MPO inhibitors in a setting of acute inflammation.

### Methodology:

- Induction of Peritonitis:
  - Administer an inflammatory agent, such as zymosan A, via intraperitoneal (i.p.) injection to rodents (e.g., mice or rats) to induce peritonitis and neutrophil recruitment.[\[1\]](#)
- Drug Administration:

- Administer the test compound (e.g., **AZD5904**) or vehicle control to the animals at a predetermined time point before or after the zymosan A injection. The route of administration can be oral (p.o.) or intraperitoneal (i.p.), depending on the compound's properties.
- Sample Collection:
  - At a specified time after zymosan A injection, euthanize the animals and collect peritoneal lavage fluid by washing the peritoneal cavity with a sterile saline solution.
- Analysis of Inflammatory Markers:
  - Centrifuge the peritoneal lavage fluid to pellet the cells.
  - Measure MPO activity in the cell-free supernatant using a suitable assay (e.g., TMB-based assay).
  - Count the number of neutrophils in the cell pellet to assess the extent of inflammatory cell infiltration.
- Data Analysis:
  - Compare the MPO activity and neutrophil counts in the peritoneal lavage fluid of the drug-treated group to the vehicle-treated group to determine the *in vivo* efficacy of the MPO inhibitor.

## Concluding Remarks

**AZD5904** demonstrates potent and selective inhibition of myeloperoxidase. While *in vitro* data positions AZD4831 as a highly potent MPO inhibitor, the comprehensive evaluation of these compounds requires careful consideration of their respective pharmacokinetic and pharmacodynamic profiles, as well as their performance in relevant *in vivo* models and clinical settings. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug developers in the field of MPO inhibition and inflammatory diseases. Further head-to-head studies will be crucial for definitively establishing the comparative efficacy and safety of these promising therapeutic agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AZD5904 [openinnovationastrazeneca.com]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Benchmarking AZD5904: A Comparative Analysis of a Novel Myeloperoxidase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666224#benchmarking-azd5904-performance-against-literature-data>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)